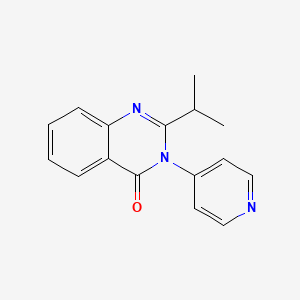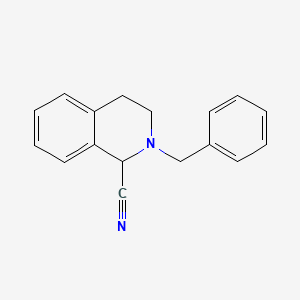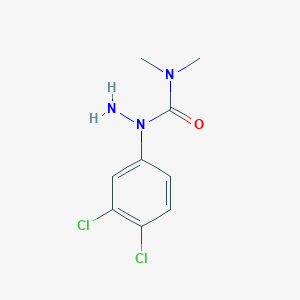
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylhydrazine carboxamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with dimethylamine and phosgene. The process can be summarized as follows:
Starting Material: 3,4-dichloroaniline.
Reagent: Phosgene.
Intermediate: Isocyanate derivative.
Final Reaction: The isocyanate derivative is reacted with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Photosystem II Inhibition: The compound blocks the plastoquinone binding site of photosystem II, inhibiting electron flow and disrupting photosynthesis.
Molecular Targets: The primary target is the photosystem II complex in plants.
Pathways Involved: The inhibition of electron transport in photosystem II leads to a reduction in ATP and NADPH production, ultimately affecting cellular energy metabolism.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Shares a similar structure and mechanism of action.
Hydrazine-coupled Pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is unique due to its specific structural features and its ability to inhibit photosystem II with high specificity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36012-23-4 |
|---|---|
Molekularformel |
C9H11Cl2N3O |
Molekulargewicht |
248.11 g/mol |
IUPAC-Name |
1-amino-1-(3,4-dichlorophenyl)-3,3-dimethylurea |
InChI |
InChI=1S/C9H11Cl2N3O/c1-13(2)9(15)14(12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
TUACKMDQJPUQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


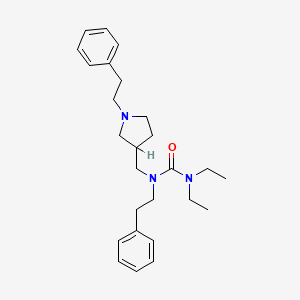




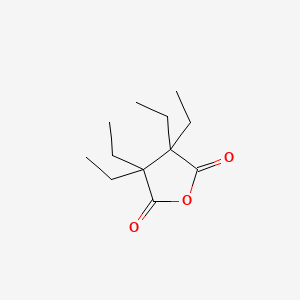
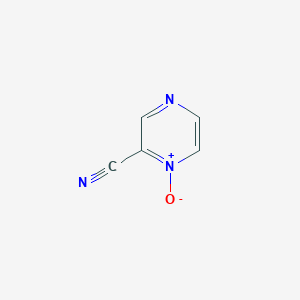

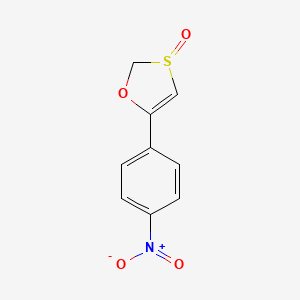
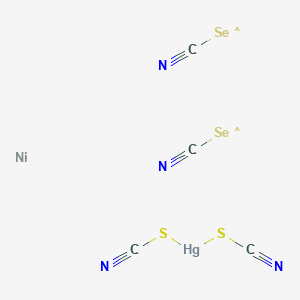

![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
